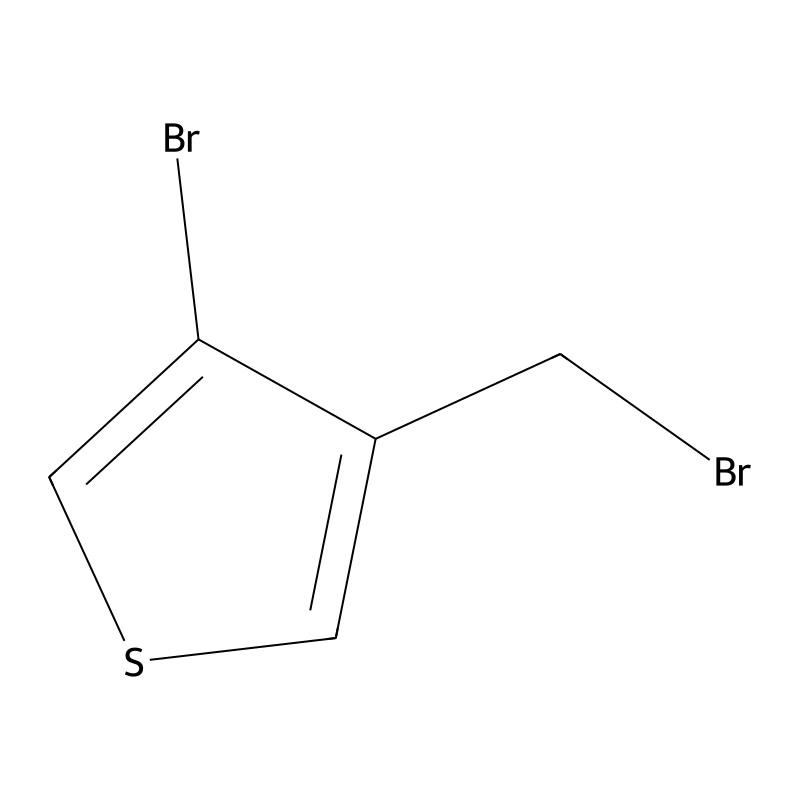

3-Bromo-4-(bromomethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .

- They are used in the design and synthesis of novel materials for optical and electronic devices .

- The methods of application involve organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus .

- The results include the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The methods of application involve the heterocyclization of various substrates .

- The results include the synthesis of thiophene derivatives that exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Thiophene derivatives show high antimicrobial activity against various microbial infections .

- Different approaches were made to prove thiophene as an antimicrobial agent .

- The methods of application involve the development of new classes of thiophene derivatives .

- The results include the discovery of most active thiophene derivatives to the present scenario .

Electronic and Optoelectronic Applications

Medicinal Chemistry

Antimicrobial Activity

- “3-Bromo-4-(bromomethyl)thiophene” is used as a specialty product for proteomics research .

- Proteomics is a large-scale study of proteins, particularly their structures and functions .

- The methods of application involve the use of this compound in various experimental procedures related to the study of proteins .

- The results or outcomes obtained would depend on the specific research question being investigated .

- Thiophene derivatives are used in organic synthesis .

- They are used in the synthesis of various organic compounds, including pharmaceuticals and materials .

- The methods of application involve various organic reactions, such as coupling reactions .

- The results include the synthesis of various organic compounds with diverse properties .

- Thiophene and its derivatives have applications in material science .

- They are used in the synthesis of materials with unique properties .

- The methods of application involve various synthetic strategies, including polymerization .

- The results include the synthesis of materials with properties such as high conductivity, chemosensitivity, and liquid crystallinity .

Proteomics Research

Organic Synthesis

Material Science

- Thiophene-based conjugated polymers are used in electronic and optoelectronic applications .

- The methods of application involve nickel- and palladium-based catalytic systems .

- The results include the synthesis of functionalized regioregular polythiophenes exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- Thiophene derivatives show high antimicrobial activity against various microbial infections .

- Different approaches were made to prove thiophene as an antimicrobial agent .

- The results include the discovery of most active thiophene derivatives to the present scenario .

Synthesis of Regioregular Thiophene-Based Conjugated Polymers

Antimicrobial Activity

Divergent Synthesis of Thieno[3,4-b]Thiophene Derivatives

3-Bromo-4-(bromomethyl)thiophene is a brominated derivative of thiophene, featuring both bromine and bromomethyl functional groups. Its chemical structure can be represented as C${9}$H${6}$Br$_{2}$S, indicating the presence of two bromine atoms and a sulfur atom within the thiophene ring. This compound is characterized by its unique reactivity due to the multiple halogen substituents, which enhance its utility in various

3-Bromo-4-(bromomethyl)thiophene is primarily utilized in cross-coupling reactions, notably the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl boronic acids with halogenated compounds. The presence of both bromine and bromomethyl groups facilitates regioselective reactions, making it a versatile intermediate in organic synthesis .

Key Reactions:- Suzuki Coupling: The compound can react with various aryl boronic acids to produce biaryl compounds, which are valuable in pharmaceuticals and materials science .

- Halogen Exchange: The bromine atoms can be substituted with other nucleophiles, enhancing its utility in synthesizing more complex organic molecules .

Several methods exist for synthesizing 3-Bromo-4-(bromomethyl)thiophene:

- Bromination of Thiophene: The compound can be synthesized through direct bromination of 4-(bromomethyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. This method typically yields moderate to high purity products.

- Suzuki Coupling Method: Starting from 3-bromothiophene and reacting it with formaldehyde or related compounds can also yield 3-Bromo-4-(bromomethyl)thiophene through palladium-catalyzed coupling reactions .

General Reaction Scheme:text1. Bromination: 4-(bromomethyl)thiophene + Br₂ → 3-Bromo-4-(bromomethyl)thiophene2. Suzuki Coupling: 3-bromothiophene + aryl boronic acid → 3-Bromo-4-(bromomethyl)thiophene + byproducts

text1. Bromination: 4-(bromomethyl)thiophene + Br₂ → 3-Bromo-4-(bromomethyl)thiophene2. Suzuki Coupling: 3-bromothiophene + aryl boronic acid → 3-Bromo-4-(bromomethyl)thiophene + byproducts

The primary applications of 3-Bromo-4-(bromomethyl)thiophene include:

- Organic Synthesis: As a building block for synthesizing complex organic molecules.

- Material Science: Used in the development of conductive polymers and organic electronic materials.

- Pharmaceuticals: Potential precursor for biologically active compounds due to its structural characteristics .

Several compounds share structural similarities with 3-Bromo-4-(bromomethyl)thiophene, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Contains bromine and bromomethyl groups on different positions | Focused on regioselective synthesis |

| 3-Bromo-thiophene | Single bromine substitution on the thiophene ring | Simpler structure; less versatile |

| 4-Bromo-thiophenol | Contains hydroxyl group along with bromine | Exhibits different reactivity due to OH group |

Uniqueness of 3-Bromo-4-(bromomethyl)thiophene

The dual presence of both bromine and bromomethyl groups distinguishes this compound from others, enhancing its reactivity and enabling diverse synthetic pathways not available to simpler thiophenes or those with only one halogen substituent .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant